

10-Phenyldecanoic acid structure-activity relationship

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Compound of Interest

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An In-depth Technical Guide to the Structure-Activity Relationship of **10-Phenyldecanoic Acid**

Abstract

10-Phenyldecanoic acid is a synthetic fatty acid analog that has garnered interest for its potential biological activities, primarily as a modulator of key metabolic and cell-signaling pathways. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the **10-phenyldecanoic acid** scaffold. We delve into its interactions with two primary molecular targets: Fatty Acid Synthase (FASN) and Peroxisome Proliferator-Activated Receptors (PPARs). By dissecting the roles of the terminal phenyl group, the ten-carbon aliphatic chain, and the carboxylic acid headgroup, this document synthesizes the current understanding of how structural modifications influence biological efficacy. This guide offers field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in optimizing phenylalkanoic acids as therapeutic leads.

Introduction: The 10-Phenyldecanoic Acid Scaffold

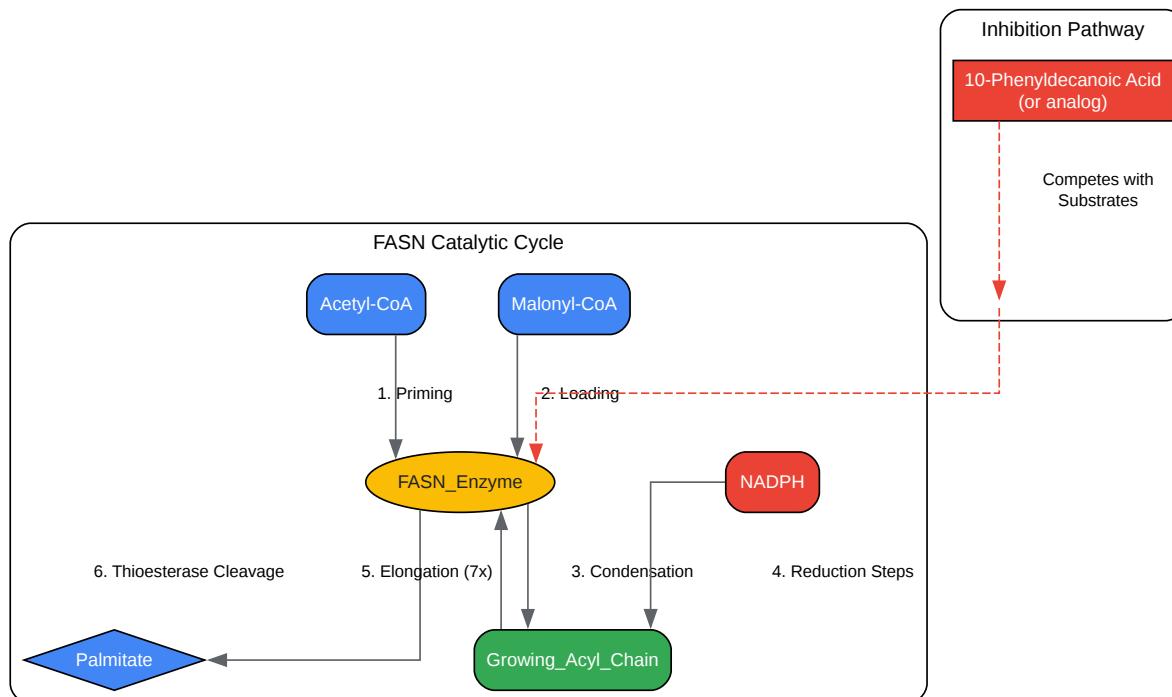
10-Phenyldecanoic acid ($C_{16}H_{24}O_2$) is a hybrid structure combining a lipophilic phenyl ring and a medium-length fatty acid chain.^{[1][2]} This unique architecture positions it as an intriguing candidate for interacting with biological systems that recognize fatty acids as substrates or signaling molecules. Its significance lies in its potential to modulate enzymes and nuclear receptors central to cellular metabolism and disease progression, such as cancer and metabolic disorders. Understanding the precise relationship between its chemical structure and

its biological function is paramount for the rational design of more potent and selective therapeutic agents.

Primary Biological Targets and Mechanisms of Action

Fatty Acid Synthase (FASN)

Fatty Acid Synthase is a critical enzyme in the de novo synthesis of long-chain fatty acids.^{[3][4]} While its expression is low in most healthy adult tissues, many human cancers exhibit significantly up-regulated FASN activity to support rapid proliferation and membrane synthesis.^[4] This differential expression makes FASN a compelling target for anticancer therapies.^{[4][5]} Phenylalkanoic acids can interfere with FASN activity, leading to an accumulation of the substrate malonyl-CoA and a depletion of the end-product palmitate. This disruption can trigger cytostatic and cytotoxic effects, including the induction of apoptosis in cancer cells.^{[4][6]}

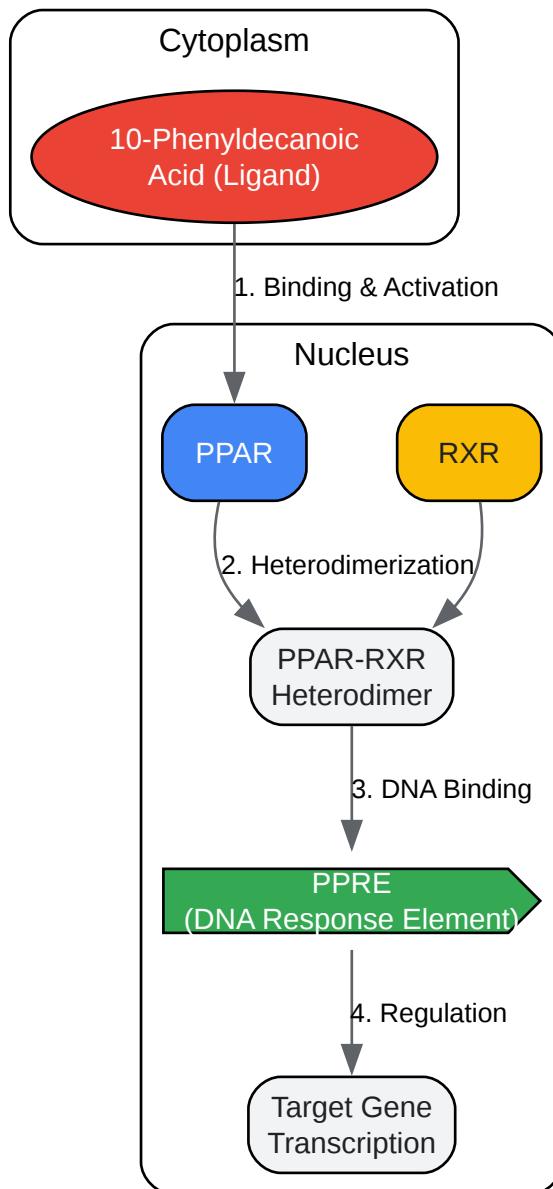
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FASN catalytic cycle and point of inhibition.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors comprising three isoforms—PPAR α , PPAR β/δ , and PPAR γ —that act as ligand-activated transcription factors.^{[7][8]} They are critical regulators of lipid and glucose metabolism, cellular differentiation, and inflammation.^{[7][9]} Natural fatty acids are the endogenous ligands for PPARs.^[9] Upon binding a ligand like **10-phenyldecanoic acid**, the receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator

Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.^{[7][10]} For instance, decanoic acid (a 10-carbon fatty acid) has been shown to be a direct, modulating ligand of PPAR γ .^[11]



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PPAR activation and transcriptional regulation.

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of **10-phenyldecanoic acid** can be optimized by modifying its three key domains. The following analysis synthesizes findings from studies on related compounds to establish a predictive SAR framework.

The Phenyl Terminus

The terminal phenyl ring provides a large, lipophilic anchor that contributes significantly to binding affinity, likely through hydrophobic and van der Waals interactions within the target's binding pocket.

- **Substitution:** The position and nature of substituents on the phenyl ring are critical. In related inhibitor designs, introducing small electron-withdrawing groups (e.g., F, Cl) or electron-donating groups (e.g., CH₃) can modulate electronic properties and influence binding, though this often leads to decreased activity if the substituent creates steric hindrance.^[12] The optimal substitution pattern must be determined empirically for each target.
- **Bioisosteric Replacement:** Replacing the phenyl ring with other aromatic systems (e.g., pyridine, thiophene) can alter solubility, metabolic stability, and target selectivity.

The Alkyl Chain Linker

The ten-carbon chain provides the necessary length and flexibility to bridge key interaction points within the ligand-binding domain of both FASN and PPARs.

- **Chain Length:** This is a critical determinant of activity. Studies on medium-chain fatty acids show that a 10-carbon length (decanoic acid) is effective for PPAR γ activation.^[11] Shorter or longer chains may fail to position the terminal phenyl group and the carboxylic acid optimally, leading to a significant loss of potency.
- **Rigidity:** Introducing elements of rigidity, such as double bonds or cyclic structures within the chain, could lock the molecule into a more favorable bioactive conformation, potentially increasing affinity. However, this can also reduce the molecule's ability to adapt to the binding site.

The Carboxylic Acid Headgroup

The terminal carboxylic acid is typically essential for activity, acting as a crucial hydrogen bond donor and acceptor that anchors the molecule to polar residues (e.g., Arginine, Serine, Tyrosine) in the active site.

- Acidity: The pKa of this group is important. It must be ionized at physiological pH to form a carboxylate anion, which engages in strong ionic interactions.
- Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres like tetrazoles or hydroxamic acids can modulate potency, cell permeability, and pharmacokinetic properties. The choice of bioisostere must preserve the key hydrogen bonding interactions.[\[12\]](#)
Esterification of the carboxylic acid typically abolishes activity unless the ester can be hydrolyzed in vivo by cellular esterases to release the active acid (i.e., a prodrug strategy).

SAR Summary Table

Molecular Fragment	Modification	Predicted Effect on Activity	Rationale
Phenyl Ring	Unsubstituted	Baseline Activity	Provides essential lipophilic interactions.
Small Substituents (e.g., -F, -Cl, -CH ₃)	Variable	May enhance or decrease activity depending on steric/electronic fit. [12]	
Bulky Substituents	Likely Decreased	Potential for steric clash within the binding pocket.	
Alkyl Chain	Shortening (<9 carbons)	Decreased	Insufficient length to span key binding interactions.
Lengthening (>11 carbons)	Likely Decreased	May introduce steric clashes or unfavorable hydrophobic interactions.	
Introduction of trans-double bond	Potentially Increased	Introduces conformational rigidity that may favor the bioactive pose.	
Acid Headgroup	Esterification (Prodrug)	Inactive <i>in vitro</i> ; potentially active <i>in vivo</i>	The free carboxylate is required for direct binding.
Replacement with Tetrazole	Potentially Maintained or Increased	A common carboxylic acid bioisostere that maintains acidic and H-bonding properties.	
Amide Formation	Decreased or Abolished	Removes the critical ionic interaction and	

alters H-bonding
capability.

Experimental Protocols for SAR Elucidation

To validate the SAR hypotheses, robust and reproducible assays are necessary. The following protocols describe standard methods for evaluating the activity of **10-phenyldecanoic acid** analogs.

FASN Inhibition Assay (NADPH Depletion)

This spectrophotometric assay measures the activity of purified FASN by monitoring the consumption of its co-factor, NADPH, which absorbs light at 340 nm.[13][14] A decrease in the rate of NADPH oxidation in the presence of an inhibitor indicates FASN inhibition.

Methodology:

- Reagent Preparation:
 - Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.
 - Substrates: Prepare stock solutions of Acetyl-CoA (10 mM), Malonyl-CoA (10 mM), and NADPH (10 mM) in purified water.
 - Enzyme: Purified human FASN enzyme.
 - Inhibitor: Prepare a stock solution of **10-phenyldecanoic acid** or its analog in DMSO. Create serial dilutions.
- Assay Procedure:
 - In a 96-well UV-transparent plate, add 170 µL of Assay Buffer to each well.
 - Add 2 µL of the inhibitor dilution (or DMSO for control).
 - Add 10 µL of Acetyl-CoA (final concentration ~50 µM).
 - Add 10 µL of NADPH (final concentration ~100 µM).

- Add 5 µL of purified FASN enzyme.
- Incubate the plate at 37°C for 5-10 minutes.
- Measurement:
 - Initiate the reaction by adding 10 µL of Malonyl-CoA (final concentration ~50 µM).
 - Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
 - Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
- Data Analysis:
 - Calculate the rate of reaction (V_0) from the linear portion of the absorbance vs. time curve.
 - Plot the percent inhibition $[(V_0_{\text{control}} - V_0_{\text{inhibitor}}) / V_0_{\text{control}}] * 100$ against the inhibitor concentration.
 - Determine the IC_{50} value by fitting the data to a dose-response curve.

Workflow for the FASN NADPH depletion assay.

PPAR Transcriptional Activation Assay (Luciferase Reporter)

This cell-based assay quantifies the ability of a compound to activate a specific PPAR isoform. [15][16] Cells are engineered to express a PPAR isoform and a reporter gene (e.g., luciferase) whose transcription is controlled by a PPRE. Ligand activation of PPAR drives the expression of luciferase, which is measured via its light-emitting reaction.

Methodology:

- Cell Culture and Transfection:
 - Culture HEK293T or a similar cell line in appropriate media (e.g., DMEM with 10% FBS).
 - Co-transfect cells with two plasmids:

- An expression vector for the human PPAR isoform of interest (e.g., pCMX-hPPAR γ).
- A reporter plasmid containing multiple PPRE sequences upstream of a luciferase gene (e.g., pGL4-PPRE-Luc).
 - A third plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
- Assay Procedure:
 - After 24 hours of transfection, plate the cells into a 96-well white, clear-bottom plate at a density of 3×10^4 cells/well.[15]
 - Allow cells to adhere for 12-24 hours.
 - Remove the culture medium and replace it with a medium containing serial dilutions of the test compound (**10-phenyldecanoic acid** or analog) or a known agonist (e.g., Rosiglitazone for PPAR γ) as a positive control.
 - Incubate the cells for 18-24 hours at 37°C.
- Measurement:
 - Remove the medium and lyse the cells using a passive lysis buffer.
 - Add luciferase assay substrate to the cell lysate.
 - Measure the firefly luciferase luminescence using a luminometer.
 - If using a normalization control, subsequently add the Renilla luciferase substrate and measure its luminescence.
- Data Analysis:
 - Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
 - Calculate the fold activation relative to the vehicle control (DMSO).
 - Plot the fold activation against the compound concentration and determine the EC₅₀ value.

Workflow for the PPAR luciferase reporter assay.

Conclusion and Future Directions

The **10-phenyldecanoic acid** scaffold represents a versatile starting point for the development of novel modulators of FASN and PPARs. The structure-activity relationship is governed by a tripartite interaction model where the terminal phenyl ring, the ten-carbon aliphatic linker, and the carboxylic acid headgroup each play a distinct and critical role. Future research should focus on a multiparameter optimization approach, synthesizing and evaluating analogs with systematic modifications to each of the three domains. Key areas for exploration include the introduction of metabolically stable bioisosteres for the carboxylic acid, the exploration of heterocyclic replacements for the phenyl ring to fine-tune selectivity, and the synthesis of conformationally restricted chain analogs to maximize binding affinity. Such efforts, guided by the SAR principles and experimental protocols outlined in this guide, will be instrumental in advancing these promising compounds toward clinical relevance.

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